trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Overview
Description
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol . It is characterized by the presence of an iodophenyl group attached to a cyclopentane ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the use of iodophenyl derivatives and cyclopentane carboxylic acid precursors . The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Iodophenyl oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of complex molecules .
Biology: In biological research, it serves as a probe to study the effects of iodophenyl groups on biological systems .
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The iodophenyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Comparison: Compared to its bromophenyl and chlorophenyl analogs, trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable . This results in distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCHWAXAZHUWKE-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153608 | |
Record name | rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-71-1 | |
Record name | rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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